REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[CH2:11][OH:12].Br[CH:19]([CH3:21])[CH3:20]>CN(C=O)C>[CH:19]([O:7][C:8]1[CH:9]=[C:10]([CH2:11][OH:12])[CH:13]=[CH:14][C:15]=1[O:16][CH3:17])([CH3:21])[CH3:20] |f:0.1.2|
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Name
|
|
Quantity
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13.5 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(CO)C=CC1OC
|
Name
|
|
Quantity
|
9.15 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 72 hours
|
Duration
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72 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was re-extracted with ethyl acetate (2×)
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)OC=1C=C(C=CC1OC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |